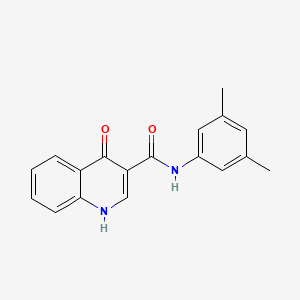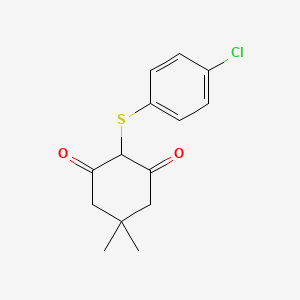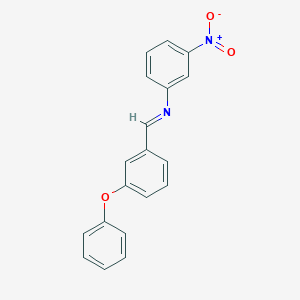
N-(3-Phenoxybenzylidene)-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenoxybenzylidene)-3-nitroaniline, commonly known as PBNA, is an organic compound that has gained substantial attention in the field of scientific research. PBNA is a yellow crystalline solid that is widely used in biochemical and physiological experiments due to its unique properties.
Wirkmechanismus
PBNA works by binding to specific biomolecules and undergoing a change in its fluorescence emission. The change in fluorescence can be measured and used to determine the concentration of the target biomolecule. PBNA has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them.
Biochemical and Physiological Effects:
PBNA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. Additionally, PBNA has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
PBNA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them. However, PBNA also has some limitations. It may have non-specific binding to other biomolecules, leading to inaccurate results. Additionally, it may have limited solubility in certain solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PBNA. One area of focus is the development of new PBNA derivatives with improved properties, such as increased binding affinity and specificity. Additionally, PBNA could be used in the development of new diagnostic tools and therapeutic agents for various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PBNA and its potential therapeutic benefits.
Conclusion:
In conclusion, PBNA is an organic compound with unique properties that make it an effective tool for scientific research. It is widely used as a fluorescent probe for detecting and quantifying various biomolecules and has potential therapeutic benefits. While PBNA has some limitations, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
PBNA can be synthesized using a simple reaction between 3-nitroaniline and 3-phenoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
PBNA is widely used in scientific research due to its unique properties. It is used as a fluorescent probe for detecting and quantifying various analytes such as enzymes, proteins, and nucleic acids. PBNA is also used as a pH indicator and a sensor for detecting changes in temperature and pressure. Additionally, PBNA is used in the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-8-5-7-16(13-17)20-14-15-6-4-11-19(12-15)24-18-9-2-1-3-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPUVXPVFGGDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
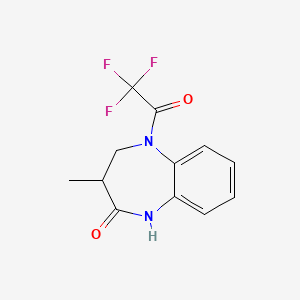
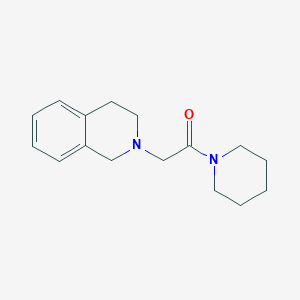
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

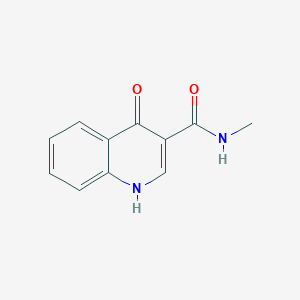

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
